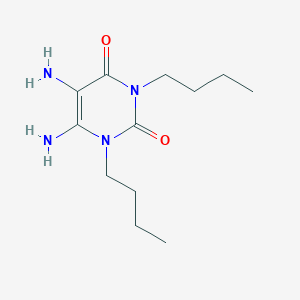

1,3-Dibutyl-5,6-diaminouracil

描述

Significance of Uracil (B121893) Derivatives in Bioorganic and Medicinal Chemistry

Uracil, a fundamental pyrimidine (B1678525) nucleobase of RNA, serves as a "privileged structure" in medicinal chemistry. semanticscholar.org Its derivatives are integral to a wide array of therapeutic agents due to their ability to interact with various biological targets. The structural similarity of uracil analogs to the natural nucleobase allows them to function as antimetabolites, interfering with nucleic acid synthesis and repair pathways. This mechanism is famously exploited by the anticancer drug 5-Fluorouracil, which has been a cornerstone of chemotherapy for decades. scirp.orgresearchgate.net

Beyond cancer treatment, uracil derivatives exhibit a broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. researchtrends.netbohrium.com For instance, certain 5-arylaminouracil derivatives have shown potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchtrends.net The modification of the uracil ring at various positions (N1, N3, C5, C6) allows for the fine-tuning of the molecule's steric and electronic properties, leading to enhanced target specificity and improved pharmacological profiles. bohrium.com Researchers have developed uracil-based compounds that can act as antibacterial agents, with their efficacy influenced by the nature of the substituents on the uracil core. bohrium.com The versatility of the uracil scaffold thus makes it a continuing subject of intense interest for the development of new therapeutic agents. researchtrends.net

Role of 5,6-Diaminouracil (B14702) as a Versatile Synthetic Intermediate

Within the family of uracil derivatives, 5,6-diaminouracil is a particularly valuable and versatile building block in organic synthesis. Its two adjacent amino groups at the C5 and C6 positions provide a reactive site for a variety of cyclization and condensation reactions, making it a key precursor for the synthesis of fused heterocyclic systems. scirp.orgnih.gov

The most prominent application of 5,6-diaminouracil is in the Traube purine (B94841) synthesis, a classical and widely used method for preparing xanthine (B1682287) derivatives. semanticscholar.orgnih.gov In this process, 5,6-diaminouracil is condensed with reagents like formic acid or orthoformates to construct the imidazole (B134444) ring fused to the pyrimidine core, yielding the bicyclic xanthine scaffold. semanticscholar.orgasianpubs.org This scaffold is the basis for well-known compounds like caffeine (B1668208) and theophylline, as well as a multitude of synthetic derivatives with applications as adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors. semanticscholar.orgasianpubs.org

Furthermore, 5,6-diaminouracil can be reacted with various 1,2-dicarbonyl compounds, aldehydes, or carboxylic acids to generate a diverse range of fused pyrimidines, such as pteridines and other complex heterocycles. nih.govfrontiersin.orgtheses.cz The regioselectivity of these reactions, particularly the acylation at the more nucleophilic 5-amino group, allows for controlled synthesis of specific isomers, which is crucial for developing biologically active molecules. frontiersin.orgresearchgate.net The reactivity of the diamino moiety makes this scaffold an indispensable tool for medicinal chemists aiming to create novel drug candidates. nih.govfrontiersin.org

Scope and Research Focus on 1,3-Dibutyl-5,6-Diaminouracil

The specific compound, this compound, represents a targeted modification of the parent diaminouracil scaffold. The introduction of n-butyl groups at the N1 and N3 positions significantly increases the lipophilicity of the molecule. This alteration is a common strategy in medicinal chemistry to enhance solubility in nonpolar organic solvents and potentially improve membrane permeability and bioavailability. ebi.ac.uk

Research involving this compound primarily focuses on its utility as a precursor for lipophilic xanthine derivatives. semanticscholar.orgasianpubs.org For example, it has been shown to react efficiently with triethyl orthoformate, especially under microwave irradiation, to produce 1,3-dibutylxanthine (B137301) in high yield. semanticscholar.orgasianpubs.org This reaction highlights its role as an intermediate in the synthesis of N1,N3-disubstituted xanthines, which are explored for various pharmacological activities. smolecule.com The butyl groups serve to modulate the physical properties of the final products, making this specific diaminouracil an important intermediate for creating analogs with tailored solubility and biological profiles.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52998-23-9 | chem960.comchemicalbook.com |

| Molecular Formula | C12H22N4O2 | chem960.com |

| Molecular Weight | 254.33 g/mol | semanticscholar.org |

| Exact Mass | 254.174 g/mol | chem960.com |

| Melting Point | 93 °C | semanticscholar.org |

Key Reactions of the 5,6-Diaminouracil Scaffold

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Imidazole Ring Closure | Triethyl orthoformate, Formic Acid | Xanthines | semanticscholar.orgasianpubs.org |

| Condensation | Aldehydes | 5-(Alkylidene/Arylidene-amino)-6-aminouracils (Imine formation) | nih.govfrontiersin.org |

| Amide Coupling | Carboxylic Acids (with coupling agents like COMU, EDC) | 6-Amino-5-carboxamidouracils | frontiersin.orgresearchgate.netnih.gov |

| Condensation | 1,2-Diketones (e.g., Ninhydrin) | Fused Pteridines/Indenopteridines | scirp.orgtheses.cz |

Structure

3D Structure

属性

IUPAC Name |

5,6-diamino-1,3-dibutylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-3-5-7-15-10(14)9(13)11(17)16(12(15)18)8-6-4-2/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQWNKGXPRVBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440060 | |

| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52998-23-9 | |

| Record name | 5,6-Diamino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 1,3 Dibutyl 5,6 Diaminouracil

Cyclocondensation Reactions for Fused Heterocycles

The proximate amino functionalities on the pyrimidine (B1678525) ring of 1,3-dibutyl-5,6-diaminouracil are readily exploited in cyclocondensation reactions with bifunctional electrophiles to generate a diverse array of fused heterocyclic compounds. These reactions are fundamental to the synthesis of various biologically significant molecules.

Synthesis of Substituted Xanthine (B1682287) Derivatives

Xanthine and its derivatives are a prominent class of purine (B94841) alkaloids with significant applications in medicinal chemistry. The synthesis of substituted xanthines often utilizes 1,3-dialkyl-5,6-diaminouracils as key building blocks. This compound serves as an important intermediate in the preparation of disubstituted xanthine derivatives theclinivex.com.

A common and versatile method for the synthesis of 8-substituted xanthine derivatives involves the initial acylation of the 5-amino group of a 5,6-diaminouracil (B14702) derivative with a carboxylic acid or its activated form, followed by cyclization. This two-step process first yields a 6-amino-5-carboxamidouracil intermediate.

The condensation of 5,6-diaminouracil derivatives with carboxylic acids can be facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) theclinivex.comnih.gov. Alternatively, the carboxylic acid can be activated by converting it into a more reactive species, such as an acid chloride, before reaction with the diaminouracil theclinivex.comnih.gov. A highly efficient method employs the coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for the rapid synthesis of 6-amino-5-carboxamidouracils in high yields, often precipitating in pure form directly from the reaction mixture within minutes openalex.orgresearchgate.net.

The resulting 6-amino-5-carboxamidouracil intermediates can then be cyclized to the corresponding 8-substituted xanthines through dehydration, which is often achieved by heating with a base such as sodium hydroxide (B78521) or by using dehydrating agents like trimethylsilyl (B98337) polyphosphate (PPSE) or hexamethyldisilazane (B44280) (HMDS) openalex.org.

| Diaminouracil Derivative | Carboxylic Acid | Coupling Reagent | Solvent | Reaction Time | Isolated Yield | Reference |

|---|---|---|---|---|---|---|

| Various 5,6-diaminouracils | Various | COMU | DMF | 5-10 min | >80% in most cases | openalex.orgresearchgate.net |

The reaction of this compound with orthoformates, particularly triethyl orthoformate, provides a direct route to the formation of the corresponding xanthine (1,3-dibutylxanthine), where the 8-position is unsubstituted. This reaction proceeds via the formation of an intermediate that cyclizes to form the imidazole (B134444) ring of the xanthine structure.

Conventional heating of this compound with triethyl orthoformate under reflux conditions can afford 1,3-dibutylxanthine (B137301) in good yields nih.govresearchgate.net. The efficiency of this reaction can be significantly enhanced through the use of microwave irradiation, which dramatically reduces the reaction time from hours to minutes while maintaining high yields nih.govresearchgate.net.

| Starting Material | Reagent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 5,6-Diamino-1,3-dibutyluracil | Triethyl orthoformate | Reflux | 1 hour | 80% | nih.govresearchgate.net |

| 5,6-Diamino-1,3-dibutyluracil | Triethyl orthoformate | Microwave (120 W, 160 °C) | 5 minutes | Similar to reflux | nih.govresearchgate.net |

For the synthesis of 8-substituted xanthines, aldehydes are commonly used as the source of the C8-carbon. The reaction of a 1,3-dialkyl-5,6-diaminouracil with an aldehyde initially forms a Schiff base intermediate (an imine) at the 5-amino position openalex.orgoiccpress.comresearchgate.net. This intermediate is then subjected to oxidative cyclization to afford the final 8-substituted xanthine derivative openalex.orgoiccpress.comresearchgate.net.

Following the condensation of 1,3-dialkyl-5,6-diaminouracils with aldehydes to form the corresponding 5-(arylidene- or alkylidene-amino)-6-aminouracil intermediates, an oxidative cyclization step is necessary to form the imidazole ring of the xanthine core openalex.orgresearchgate.net. Various oxidizing agents and reaction conditions have been employed for this transformation.

Formation of Pteridine (B1203161) Derivatives

Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, are another important class of heterocyclic compounds with diverse biological activities. The synthesis of pteridine derivatives can be achieved through the condensation of 5,6-diaminopyrimidines with α-dicarbonyl compounds. This reaction, known as the Timmis synthesis, is a general and widely used method for constructing the pteridine ring system mdpi.com.

In the context of this compound, reaction with a 1,2-dicarbonyl compound such as glyoxal (B1671930), diacetyl (2,3-butanedione), or benzil (B1666583) would be expected to yield the corresponding 1,3-dibutyl-lumazine derivatives (pyrimido[4,5-b]pyrazines). The reaction proceeds by the sequential condensation of the two amino groups of the diaminouracil with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the pyrazine ring.

| Pyrimidine Reactant | Dicarbonyl Reactant | Product | Reference |

|---|---|---|---|

| 5,6-Diaminopyrimidine | α-Dicarbonyl Compound | Pteridine Derivative | mdpi.com |

Synthesis of Selenadiazolopyrimidines

The synthesis of fused selenadiazole systems often involves the reaction of a 1,2-diamine with a selenium-containing reagent. For the synthesis of a theclinivex.comnih.govuu.nlselenadiazolo[3,4-d]pyrimidine system from this compound, the reaction would involve the formation of the 1,2,5-selenadiazole ring fused to the pyrimidine core.

A plausible synthetic route involves the direct reaction of this compound with a selenium reagent capable of reacting with the two adjacent amino groups. Reagents such as selenium dioxide (SeO₂) or selenium tetrachloride (SeCl₄) are commonly used for the synthesis of 1,2,5-selenadiazoles from 1,2-diamines. This reaction would lead to the formation of the five-membered selenadiazole ring, resulting in a 1,3-dibutyl-pyrimido[4,5-c] theclinivex.comnih.govuu.nlselenadiazole derivative.

Compound Index

| Compound Name |

|---|

| This compound |

| 1,3-Dibutylxanthine |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) |

| 6-Amino-5-carboxamidouracil |

| COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) |

| Diethyl azodicarboxylate (DEAD) |

| Diacetyl (2,3-butanedione) |

| Glyoxal |

| Hexamethyldisilazane (HMDS) |

| Selenium dioxide (SeO₂) |

| Selenium tetrachloride (SeCl₄) |

| Thionyl chloride |

| Triethyl orthoformate |

| Trimethylsilyl polyphosphate (PPSE) |

| Xanthine |

Reactions Leading to Fused Uracil (B121893) Derivatives

The presence of adjacent amino groups in this compound makes it an excellent precursor for the synthesis of fused pyrimidine derivatives through condensation reactions. These reactions typically involve the cyclization of the diaminouracil with a dicarbonyl compound or its synthetic equivalent to form a new heterocyclic ring fused to the uracil core.

One of the most prominent examples of this type of reaction is the synthesis of pteridines. The Gabriel-Isay condensation is a well-established method for pteridine synthesis, involving the reaction of a 5,6-diaminopyrimidine with an α,β-dicarbonyl compound. nih.gov This methodology can be applied to this compound to yield the corresponding pteridine derivatives. For instance, reaction with glyoxal would lead to the formation of a lumazine, a class of pteridine derivatives. Similarly, condensation with other dicarbonyl compounds like diacetyl or benzil can be employed to introduce substituents on the newly formed pyrazine ring. researchgate.net

The reaction of 1,3-dialkyl-5,6-diaminouracils with diethyl (E)-2,3-dicyanobutenedioate has been shown to produce ethyl 7-aminopteridine-6-carboxylates. researchgate.net This demonstrates the versatility of diaminouracils in constructing complex fused systems. Furthermore, 5,6-diaminouracils can react with ninhydrin (B49086) to form indenopteridines, showcasing the broad applicability of this class of compounds in synthesizing polycyclic aromatic systems. scirp.org

The general reaction scheme for the synthesis of fused uracil derivatives from this compound is presented below:

A generalized reaction scheme illustrating the condensation of this compound with a generic dicarbonyl compound to form a fused pteridine derivative.

A generalized reaction scheme illustrating the condensation of this compound with a generic dicarbonyl compound to form a fused pteridine derivative.These reactions are significant as fused pyrimidines, such as pteridines and purines, are core structures in many biologically active molecules, including nucleic acids and various cofactors. derpharmachemica.comjchr.org

Coordination Chemistry and Metal Complex Formation

The uracil ring system, particularly when functionalized with amino groups, presents multiple potential coordination sites for metal ions. The nitrogen and oxygen atoms within the uracil ring, as well as the exocyclic amino groups, can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordination complexes.

Ligational Character of Diaminouracil in Metal Chelates

This compound can act as a versatile ligand in coordination chemistry. Its potential to form stable chelate rings with metal ions makes it an interesting building block for the synthesis of novel metal complexes. The ligational behavior is dictated by the arrangement of its donor atoms. The two adjacent amino groups at the C5 and C6 positions can cooperate to form a five-membered chelate ring with a metal ion.

Furthermore, the uracil ring itself offers additional coordination sites. The endocyclic nitrogen atoms (N1 and N3) and the exocyclic oxygen atoms (O2 and O4) can also participate in metal binding. This allows for a variety of coordination modes, including monodentate, bidentate, and potentially bridging ligation. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The formation of stable metal chelates is a key feature of the ligational character of diaminouracil derivatives.

Coordination Modes and Binding Sites (e.g., N1, N3, O2, O4 Atoms, Amino Groups)

The coordination of diaminouracil derivatives to metal centers can occur through several of its heteroatoms. While direct studies on this compound complexes are not extensively reported, the coordination behavior of the analogous 1,3-dimethyl-5,6-diaminouracil with rhenium(V) provides significant insights. In this case, the diaminouracil ligand was found to coordinate in both a monodentate and a bidentate fashion within the same complex. One diaminouracil molecule coordinates as a monodentate imido ligand through a deprotonated amino group, while a second diaminouracil molecule acts as a bidentate ligand, coordinating through a neutral amino nitrogen and a deprotonated amido nitrogen.

In general, for uracil and its derivatives, coordination through the N3 atom is common, especially after deprotonation. mdpi.com The exocyclic oxygen atoms, particularly O4, are also known to be effective coordination sites. For 5,6-diaminouracil derivatives, the vicinal amino groups are prime candidates for chelation. The coordination can involve one or both of these amino groups, leading to different coordination geometries.

The potential coordination sites of this compound are summarized in the table below:

| Potential Binding Site | Description |

| N5-amino group | Exocyclic amino group at the C5 position. |

| N6-amino group | Exocyclic amino group at the C6 position. |

| N1 atom | Endocyclic nitrogen atom of the pyrimidine ring. |

| N3 atom | Endocyclic nitrogen atom of the pyrimidine ring. |

| O2 atom | Exocyclic carbonyl oxygen at the C2 position. |

| O4 atom | Exocyclic carbonyl oxygen at the C4 position. |

Formation of Complex Macromolecular Structures

The reactivity of this compound can be harnessed to construct large, complex macromolecular assemblies. Its bifunctional nature, arising from the two amino groups, allows it to act as a building block in polymerization or macrocyclization reactions.

Diaminouracil-Bridged Phthalocyanine (B1677752) Synthesis for Organic Electronic Devices

Phthalocyanines are large, aromatic macrocycles that have found applications in various fields, including as dyes, pigments, and in organic electronic devices due to their unique photophysical and electronic properties. nih.gov The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) or diiminoisoindoline precursors. researchgate.netosti.gov

While a direct synthesis of phthalocyanines from this compound has not been explicitly detailed, the diaminouracil moiety can be envisioned as a precursor for the synthesis of novel phthalocyanine analogues. For instance, the diaminouracil could be chemically modified to introduce reactive functionalities that can then be used to construct the phthalonitrile or diiminoisoindoline building blocks necessary for phthalocyanine formation. This could lead to the creation of "diaminouracil-bridged" or "diaminouracil-appended" phthalocyanine derivatives with tailored electronic and self-assembly properties. The incorporation of the uracil moiety could influence the intermolecular interactions and solid-state packing of the resulting phthalocyanine, which are crucial for their performance in organic electronic devices.

Regioselectivity and Stereoisomerism in Derivatization

The derivatization of this compound can lead to issues of regioselectivity and stereoisomerism, which are important considerations in the synthesis of well-defined molecular structures.

The presence of two distinct amino groups at the C5 and C6 positions raises the question of regioselectivity in reactions such as acylation. Studies on related 5,6-diaminouracil derivatives have shown that acylation can occur at either the 5-amino or the 6-amino group, potentially leading to a mixture of regioisomers. nih.gov The relative reactivity of these two amino groups can be influenced by electronic and steric factors. For example, the C6-amino group is adjacent to the N1-butyl group, which might exert some steric hindrance.

Furthermore, derivatization of the amino groups can introduce stereoisomerism. For instance, the formation of an amide bond by acylation of one of the amino groups can lead to the existence of rotational isomers, or conformers, due to the restricted rotation around the C-N amide bond. These are often referred to as cis and trans amide conformers. The presence of these stereoisomers can be observed by techniques such as NMR spectroscopy, where a duplication of signals is often seen. nih.govnih.gov The ratio of these conformers can be influenced by the nature of the substituents and the solvent. nih.gov

The following table summarizes the potential regioisomers and stereoisomers that can arise from the acylation of this compound:

| Type of Isomerism | Description | Example |

| Regioisomerism | Arises from the reaction at different amino groups. | Acylation at the N5-amino group vs. the N6-amino group. |

| Stereoisomerism | Arises from restricted rotation around a newly formed bond. | cis and trans conformers of the amide bond formed upon acylation. |

Amide Coupling Regioselectivity

The presence of two amino groups on the uracil scaffold of this compound raises the possibility of forming two different regioisomers during amide coupling reactions. However, studies on analogous N1,N3-disubstituted 5,6-diaminouracils have provided clear insights into the regioselectivity of this acylation.

When reacting 5,6-diaminouracil derivatives with carboxylic acids, the acylation has been observed to occur preferentially at the 6-amino group. nih.gov For instance, in the condensation reaction of 5,6-diamino-1,3-dimethyluracil (B14760) with certain anhydrides, the formation of a 6-carboxamidouracil derivative has been proposed. nih.gov More definitive evidence comes from comprehensive analytical studies on the products of amide coupling reactions. For example, the reaction between 5,6-diamino-3-ethyl uracil and phenylethynyl carboxylic acid yielded a single product, as indicated by High-Performance Liquid Chromatography (HPLC), ruling out the presence of multiple regioisomers. nih.gov This selectivity is attributed to the different electronic environments of the two amino groups, leading to the preferential formation of the 6-amino-5-carboxamidouracil derivative.

The general procedure for achieving this selective amide formation involves the use of a coupling reagent, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). nih.gov The reaction typically proceeds rapidly at room temperature.

Advanced Spectroscopic and Structural Characterization of 1,3 Dibutyl 5,6 Diaminouracil and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3-Dibutyl-5,6-diaminouracil and its derivatives in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, but complex structures often require two-dimensional (2D) techniques for unambiguous assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY spectra would map the correlations within each butyl chain, showing connectivity from the N-methylene protons through to the terminal methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals of the butyl chains and identifying the C6-H if it were present in a derivative.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is invaluable for determining stereochemistry and conformational preferences. For example, NOESY could reveal spatial proximity between the protons of the N-butyl groups and the amino groups at C5 and C6.

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | N-CH₂ ↔ CH₂ ↔ CH₂ ↔ CH₃ | Confirms butyl chain integrity. |

| HSQC | ¹H ↔ ¹³C (1-bond) | N-CH₂ (¹H) ↔ N-CH₂ (¹³C) | Assigns carbons directly bonded to protons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | N1-CH₂ (¹H) ↔ C2, C6 (¹³C) N3-CH₂ (¹H) ↔ C2, C4 (¹³C) | Confirms N-alkylation sites and connectivity across the uracil (B121893) ring. |

| NOESY | ¹H ↔ ¹H (spatial) | N1-CH₂ (¹H) ↔ C6-NH₂ (¹H) | Provides insights into the preferred conformation and orientation of substituents. |

The substituents on the uracil ring, particularly the flexible butyl groups and the amino groups, can give rise to different conformational isomers (conformers) that may interconvert at room temperature. Dynamic NMR (DNMR) involves recording spectra at various temperatures to study these dynamic processes.

In related 6-amino-5-amidouracil derivatives, researchers have observed a duplication of NMR signals, which was initially hypothesized to be due to regioisomers or tautomers. nih.gov However, temperature-dependent NMR experiments, including Exchange Spectroscopy (EXSY), revealed that the signal duplication arose from the presence of two distinct conformers in slow exchange on the NMR timescale. nih.gov At low temperatures (e.g., 223 K), the interconversion becomes slow enough to observe separate signals for each conformer, while at higher temperatures, the signals may broaden and coalesce as the rate of exchange increases. nih.gov Such studies on this compound could reveal the rotational barriers and conformational preferences of the butyl and amino groups.

The diaminouracil core can exist in different tautomeric forms, involving the migration of protons between the exocyclic amino groups and the ring nitrogens or carbonyl oxygens. While the diketo-diamino form is generally predominant, NMR spectroscopy is a key tool for identifying the presence of minor tautomers in solution. mdpi.com The chemical shifts of the ring protons and carbons, as well as the N-H protons, are highly sensitive to the tautomeric state. nih.gov

Furthermore, during the synthesis of derivatives, acylation or alkylation could potentially occur at the C5-amino or C6-amino group, leading to regioisomers. Careful analysis of HMBC and NOESY spectra is essential to definitively establish the point of substitution. For example, an HMBC correlation from an amide N-H proton to the C5 carbon would confirm a 5-amidouracil structure, distinguishing it from the 6-amido regioisomer. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous, high-resolution information on the three-dimensional arrangement of atoms within a single crystal. This technique is the gold standard for determining the solid-state structure, bond lengths, bond angles, and intermolecular interactions of this compound.

The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The data yields an electron density map from which the atomic positions can be determined. For uracil derivatives, crystallographic studies confirm the planarity of the pyrimidine (B1678525) ring and reveal the precise conformations of the substituents. mdpi.commdpi.com

A critical aspect revealed by X-ray crystallography is the network of intermolecular interactions, particularly hydrogen bonding. In the solid state, the amino groups (N-H) and carbonyl groups (C=O) of the uracil core are expected to act as hydrogen bond donors and acceptors, respectively. These interactions dictate the crystal packing and influence the physical properties of the compound. Studies on related 1,3-dimethyl-6-aminouracil architectures have shown the formation of supramolecular structures through extensive hydrogen bonding and π-π stacking interactions. researchgate.net

| Parameter | Typical Information |

|---|---|

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C=O, C=C, C-N, N-C(butyl) |

| Key Bond Angles (°) | Angles within the uracil ring and substituents. |

| Hydrogen Bonds | Donor-Acceptor distances and angles (e.g., N-H···O, N-H···N). |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in this compound. The two methods are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

For 5,6-diaminouracil (B14702) and its derivatives, the spectra can be divided into several key regions:

N-H Stretching Region (3500-3200 cm⁻¹): The C5-NH₂ and C6-NH₂ groups will give rise to characteristic symmetric and asymmetric stretching vibrations in this region. The exact positions are sensitive to hydrogen bonding. nih.gov

C-H Stretching Region (3000-2850 cm⁻¹): The butyl chains will exhibit strong bands corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups. scialert.net

C=O Stretching Region (1750-1650 cm⁻¹): The uracil ring contains two carbonyl groups (C2=O and C4=O). These typically produce very strong, distinct bands in the IR spectrum. Their frequencies can be influenced by conjugation and hydrogen bonding. nih.gov

N-H Bending and C=C/C=N Stretching Region (1650-1500 cm⁻¹): This "fingerprint" region contains a complex mix of vibrations, including the scissoring modes of the NH₂ groups and the stretching vibrations of the double bonds within the pyrimidine ring. mdpi.com

C-H Bending Region (1470-1350 cm⁻¹): The bending (scissoring and wagging) vibrations of the CH₂ and CH₃ groups of the butyl chains appear here. scialert.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform a normal coordinate analysis, allowing for a more precise assignment of the observed vibrational bands to specific atomic motions. nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| N-H Stretch (Amino) | 3450 - 3300 | Medium |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| C=O Stretch (Ring) | 1710 - 1660 | Very Strong |

| N-H Bend (Amino) | 1650 - 1600 | Medium-Strong |

| C=C Stretch (Ring) | 1600 - 1550 | Medium |

| C-H Bend (Alkyl) | 1465 - 1375 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high precision, allowing for the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, key fragmentation pathways are expected to involve the N-butyl substituents and the uracil core.

Expected fragmentation patterns include:

Loss of Butene: A neutral loss of 56 Da (C₄H₈) via a McLafferty-type rearrangement from one of the butyl chains.

Loss of a Butyl Radical: Loss of 57 Da (•C₄H₉) via homolytic cleavage.

Cleavage of the Uracil Ring: Subsequent fragmentations can involve retro-Diels-Alder (RDA) reactions or other characteristic cleavages of the pyrimidine ring, often involving the loss of isocyanic acid (HNCO) or related neutral species. researchgate.netnih.gov

Analysis of the fragmentation of the related 5,6-diamino-1,3-dimethyluracil (B14760) provides a model for the core structure's behavior under ionization. nist.gov The specific fragmentation pattern serves as a chemical fingerprint for the molecule.

| m/z (Predicted) | Ion Structure / Neutral Loss |

|---|---|

| 255.18 | [M+H]⁺ (Protonated Molecule) |

| 199.12 | [M+H - C₄H₈]⁺ (Loss of butene) |

| 143.06 | [M+H - 2(C₄H₈)]⁺ (Loss of two butene molecules) |

| 198.11 | [M+H - C₄H₉•]⁺ (Loss of butyl radical) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For organic molecules like this compound, the absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.

The uracil ring system, with its conjugated double bonds and heteroatoms (nitrogen and oxygen), constitutes the primary chromophore in this compound. The electronic transitions observed in such systems are typically of the π → π* and n → π* type.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the C=C and C=O bonds within the uracil ring. These transitions are generally high in energy and result in strong absorption bands.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), located on heteroatoms like oxygen and nitrogen, to a π* antibonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) compared to π → π* transitions and have a lower probability, resulting in weaker absorption bands.

The presence of the amino groups (-NH2) at the 5 and 6 positions of the uracil ring acts as an auxochrome. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. The lone pairs of electrons on the nitrogen atoms of the amino groups can interact with the π-system of the uracil ring, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the delocalization of the non-bonding electrons, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for electronic transitions.

While specific experimental data for the UV-Visible spectrum of this compound is not extensively reported in publicly available literature, the expected absorption maxima can be inferred from related 5,6-diaminouracil derivatives. These compounds typically exhibit strong absorption bands in the UV region. The precise λmax and molar absorptivity (ε) would be influenced by the solvent used for analysis due to solvent-solute interactions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π bonding to π antibonding | C=C, C=O in uracil ring | Shorter wavelength UV |

| n → π | non-bonding to π antibonding | C=O, C-N in uracil ring | Longer wavelength UV |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound and assessing its purity.

The molecular formula of this compound is C12H22N4O2, with a molecular weight of 254.33 g/mol . Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages, typically within a ±0.4% deviation, provides strong evidence for the correct stoichiometric composition and purity of the sample.

Table 2: Theoretical and Experimental Elemental Composition of this compound

| Element | Molecular Formula | Theoretical (%) | Experimental (%) |

| Carbon (C) | C12H22N4O2 | 56.67 | Data not available |

| Hydrogen (H) | C12H22N4O2 | 8.72 | Data not available |

| Nitrogen (N) | C12H22N4O2 | 22.03 | Data not available |

| Oxygen (O) | C12H22N4O2 | 12.58 | Data not available |

Computational and Theoretical Investigations of 1,3 Dibutyl 5,6 Diaminouracil and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. DFT calculations have been instrumental in understanding the fundamental properties of uracil (B121893) and its derivatives. For 5,6-diaminouracil (B14702) derivatives, DFT is employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data from techniques like FT-IR and FT-Raman spectroscopy. nih.gov

Studies on related 5,6-diaminouracil compounds have utilized DFT methods, such as B3LYP with basis sets like 6-31G* and 6-311+G**, to perform full structure optimization and force field calculations. nih.gov These calculations provide a detailed understanding of the molecule's vibrational modes and have been shown to accurately simulate infrared and Raman spectra. nih.gov

Furthermore, DFT calculations are employed to explore the influence of substituents on the electronic properties and intramolecular interactions within uracil derivatives. For instance, in studies of 5- or 6-substituted nitro and amino derivatives of uracil tautomers, DFT calculations (using methods like B97-D3/aug-cc-pVDZ) have been performed to characterize the electronic and geometric parameters of the substituents. nih.gov These theoretical investigations, often complemented by experimental techniques such as dynamic and two-dimensional NMR spectroscopy and X-ray analysis, help to explain the observed properties of these valuable drug intermediates. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Uracil Derivatives

| DFT Functional | Basis Set | Application |

| B3LYP | 6-31G* | Structural Optimization, Vibrational Frequencies |

| B3LYP | 6-311+G** | Structural Optimization, Vibrational Frequencies |

| B97-D3 | aug-cc-pVDZ | Intramolecular Interactions, Substituent Effects |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of 1,3-Dibutyl-5,6-diaminouracil, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

While specific docking studies on this compound were not prominently found in the searched literature, the general applicability of this method to uracil and thiouracil derivatives is well-established. nih.gov For example, molecular docking has been used to investigate the binding patterns of designed compounds with their prospective targets, such as thymidylate synthase. nih.gov These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's affinity and inhibitory activity.

The process typically involves preparing the 3D structure of the ligand and the receptor, performing the docking calculations using specialized software, and then analyzing the resulting poses to identify the most favorable binding modes. The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors.

Prediction of Conformational Preferences and Tautomeric Equilibria

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the existence of different tautomeric forms. Computational methods are powerful tools for predicting the conformational preferences and tautomeric equilibria of molecules like this compound and its derivatives.

Studies on carboxamides of 5,6-diaminouracils have revealed the presence of conformational isomers due to restricted rotation around the amide bond. nih.gov This phenomenon, often observed as a duplication of signals in NMR spectra, can be elucidated through a combination of dynamic NMR studies and computational methods. nih.govnih.gov DFT calculations can be used to optimize the geometry of different conformers (e.g., s-cis and s-trans) and to estimate their relative energies, providing insights into their populations at equilibrium. nih.gov

Tautomerism is another critical aspect for uracil derivatives. Different tautomers can exhibit distinct chemical and physical properties, which can affect their biological function. Computational studies on 5-aminouracil (B160950) and other substituted uracils have been conducted to determine the relative stabilities of various tautomeric forms (e.g., keto vs. enol). nih.govresearchgate.net These studies often investigate the effect of the environment, such as the presence of water molecules, on the tautomeric equilibrium. researchgate.net

Table 2: Experimental and Computationally Supported Conformational Ratios of 6-Amino-5-carboxamidouracil Derivatives nih.gov

| Compound | N1-Substituent | N3-Substituent | R-Group on Amide | trans/cis Ratio (from ¹H-NMR in DMSO-d₆) |

| 8a | H | Ethyl | Phenylethynyl | 73:27 |

| 12 | H | Propargyl | Phenylethynyl | 80:20 |

| 13 | Methyl | Methyl | Phenylethynyl | 70:30 |

| 14 | H | Ethyl | (E)-Styryl | >95:5 |

| 15 | H | Ethyl | Phenylethyl | 89:11 |

Reaction Mechanism Studies through Computational Modeling

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry and drug development. Computational modeling provides a virtual laboratory to explore reaction pathways, identify transition states, and calculate activation energies, offering a level of detail that is often inaccessible through experimental methods alone. rsc.orgnih.govkaist.ac.kr

For derivatives of this compound, which serve as intermediates in the synthesis of biologically active compounds like xanthine (B1682287) derivatives, computational studies can elucidate the mechanisms of their formation and subsequent transformations. theclinivex.com For example, DFT calculations can be used to model the condensation reaction between a 5,6-diaminouracil derivative and a carboxylic acid, a key step in the synthesis of 6-amino-5-carboxamidouracil precursors. nih.gov

By mapping the potential energy surface of a reaction, computational chemists can identify the most plausible reaction pathway and rationalize the observed product distribution. These studies are crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

In Silico Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have become integral to modern SAR investigations. nih.govnih.gov

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a relationship between these descriptors and the observed activity. nih.govresearchgate.netpreprints.orgdntb.gov.ua

For derivatives of this compound, QSAR studies can be employed to predict the biological activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov The descriptors used in QSAR models can provide insights into the physicochemical properties that are important for activity, such as hydrophobicity, electronic effects, and steric factors. This information is invaluable for guiding the lead optimization process in drug discovery.

Biological Activities and Biomedical Research Applications of 1,3 Dibutyl 5,6 Diaminouracil Derivatives

Role as Precursors for Pharmacologically Active Compounds

1,3-Dibutyl-5,6-diaminouracil is a key intermediate in the synthesis of substituted xanthine (B1682287) derivatives. The Traube synthesis is a widely utilized industrial method for this purpose, which involves the formation of 5,6-diaminouracils from a substituted urea, followed by cyclization to form the characteristic bicyclic xanthine structure. This process allows for the creation of a diverse array of xanthine-based molecules with various pharmacological applications.

Derivatives of this compound, primarily 1,3-dibutylxanthines, are recognized for their activity as adenosine (B11128) receptor antagonists. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in numerous physiological processes in the brain and peripheral tissues. By blocking these receptors, xanthine derivatives can elicit a range of effects, including central nervous system stimulation and bronchodilation.

The synthesis of these potent antagonists often begins with this compound. Through reactions such as condensation with various carboxylic acids or aldehydes, the pyrimidine (B1678525) ring of the diaminouracil is fused with an imidazole (B134444) ring, yielding the core xanthine scaffold. The substituents at the N1 and N3 positions (in this case, butyl groups) and further modifications at the C8 position of the xanthine ring are critical in determining the compound's affinity and selectivity for the different adenosine receptor subtypes. Research has shown that derivatives can be synthesized to exhibit moderate to high affinity for human A1 and A2B adenosine receptors, with lower affinity for the A2A and A3 subtypes.

The versatility of the xanthine scaffold, derived from precursors like this compound, extends to the inhibition of various enzymes critical in disease pathways. While specific research on this compound derivatives as Topoisomerase II inhibitors is not extensively documented in the available literature, the broader family of xanthine derivatives has shown potential in enzyme inhibition.

Notably, recent studies have identified xanthine derivatives as potential inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival. Its inhibition is a key strategy in cancer therapy. A virtual screening approach has successfully identified a xanthine derivative, 1-benzyl-3-(2-methylphenyl)-3,7-dihydro-1H-purine-2,6-dione, as a novel inhibitor of the HSP90 alpha isoform. nih.govnih.gov This compound demonstrated senolytic activity, meaning it can selectively induce death in senescent cells, which contribute to aging and age-related diseases, including cancer. nih.govnih.gov These findings suggest that xanthine derivatives originating from 1,3-dialkyl-5,6-diaminouracil precursors could be developed as a new class of HSP90 inhibitors. nih.gov

| Compound Class | Target Enzyme | Potential Therapeutic Application |

| Xanthine Derivatives | Heat Shock Protein 90 (HSP90) | Anticancer, Senolytic |

Antioxidant and Free Radical Scavenging Properties

While various uracil (B121893) and xanthine derivatives have been investigated for their potential antioxidant and free radical scavenging activities, specific studies focusing on the derivatives of this compound in this capacity are not prominent in the reviewed scientific literature. The evaluation of such properties typically involves assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. Although some xanthine oxidase inhibitors have been noted for their radical scavenging effects, this is not a widely reported characteristic for the 1,3-dibutylxanthine (B137301) subclass based on the available data.

Anticancer and Anti-proliferative Effects of Derivatives

The derivatives of 5,6-diaminouracils, particularly xanthines, have shown promise as anticancer and anti-proliferative agents. One notable example from a related class of compounds is 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), a selective adenosine receptor antagonist. Research has demonstrated that DPCPX can induce apoptosis, or programmed cell death, in a variety of leukemia-derived cell lines and in cells isolated from patients with myeloid leukemia. nih.gov This suggests that xanthine analogues derived from 1,3-dialkyl-5,6-diaminouracils could be valuable in the therapy of proliferative disorders of the hematopoietic system. nih.gov

The induction of apoptosis is a key mechanism for many anticancer agents. In studies involving the xanthine analogue DPCPX, apoptosis was confirmed through methods such as flow cytometry, DNA fragmentation analysis, and the detection of histone accumulation in the nucleoplasm. nih.gov A crucial finding from the cell cycle analysis was that DPCPX-induced apoptosis occurred irrespective of the cell cycle phase. nih.gov This indicates that the compound can trigger cell death in cancerous cells regardless of whether they are in the G1, S, or G2/M phase of division, which could be an advantage in treating cancers with varied cell cycle kinetics.

| Compound | Cell Lines | Effect | Mechanism |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Leukemia-derived cell lines, Myeloid leukemia patient cells | Induces apoptosis | Cell cycle-independent |

The process of apoptosis is tightly regulated by a complex network of genes and proteins. Key players in this process include the caspase family of proteases, which execute the cell death program, and the Bcl-2 family of proteins, which includes both pro-apoptotic members (like BAX) and anti-apoptotic members (like Bcl-2). The ratio of BAX to Bcl-2 is often a critical determinant of a cell's susceptibility to apoptosis.

While it has been established that xanthine derivatives like DPCPX can induce apoptosis, the specific details regarding their modulation of genes such as Caspase-3, BAX, and Bcl-2 are not extensively detailed in the currently available research literature for derivatives stemming specifically from this compound. Further investigation is required to elucidate the precise molecular pathways and gene expression changes that underlie the apoptotic effects of these compounds.

DNA Interaction Studies (Binding, Chelation, Fragmentation)

The interaction of small molecules with DNA is a cornerstone of targeted therapy, particularly in oncology. mdpi.com The structural motifs present in this compound suggest a potential for such interactions, although direct studies on this specific compound are not extensively documented. The exploration of its derivatives is based on the known behavior of the uracil scaffold and related pyrimidine structures. actascientific.commdpi.com

Binding:

The noncovalent interaction between small molecules and DNA typically occurs through three primary modes: electrostatic interaction, groove binding, and intercalation. mdpi.com Uracil and pyrimidine derivatives have been shown to bind to DNA, often through groove binding or partial intercalation. mdpi.com The planar aromatic structure of the uracil ring in this compound is a key feature that could facilitate stacking interactions with DNA base pairs. Furthermore, the amino groups at the C5 and C6 positions can act as hydrogen bond donors, potentially forming specific contacts within the major or minor grooves of the DNA double helix. nih.gov The binding affinity of such compounds can be influenced by the nature of substituents on the uracil ring.

| Interaction Mode | Relevant Structural Feature of Uracil Derivatives | Potential Consequence |

|---|---|---|

| Intercalation | Planar aromatic pyrimidine ring | Distortion of DNA helix, interference with replication/transcription |

| Groove Binding | Hydrogen bond donors/acceptors (e.g., amino groups) | Sequence-specific recognition, displacement of DNA-binding proteins |

| Electrostatic Interaction | Charged substituents (if present) | Non-specific binding to the phosphate (B84403) backbone |

Chelation:

Chelation therapy involves the use of agents that bind to metal ions, forming a stable, water-soluble complex that can be excreted from the body. wikipedia.orgnih.gov This principle is also applied in anticancer strategies, where chelators can control the metabolism of essential metal ions like iron and copper required for cancer cell proliferation. nih.gov The 5,6-diamino substitution on the uracil ring of this compound creates a vicinal diamine arrangement. This configuration presents a potential bidentate ligand site capable of chelating metal ions. Research on other 5-substituted uracil derivatives has demonstrated their ability to form stable complexes with transition metals (e.g., Mn, Cu, Ni), and these metal complexes have shown significant cytotoxicity against cancer cell lines. researchgate.net The chelation of metal ions by derivatives of this compound could therefore represent a plausible mechanism for biological activity.

Fragmentation:

DNA fragmentation is a hallmark of apoptosis, or programmed cell death. Compounds that bind effectively to DNA can trigger this process by interfering with critical cellular machinery. mdpi.com By binding within the DNA grooves or intercalating between base pairs, a molecule can inhibit the action of enzymes like topoisomerases or DNA polymerases. mdpi.com This interference can lead to the stalling of replication forks and the generation of single- or double-strand breaks in the DNA. mdpi.com While direct evidence for this compound inducing DNA fragmentation is lacking, it is a known downstream effect of the strong DNA binding and potential reactive oxygen species (ROS) generation associated with some DNA-targeted anticancer agents. mdpi.com Anionic derivatives of uracil have also been studied for their fragmentation patterns, providing insight into the chemical stability and reactivity of the core structure. nih.gov

Bioorganic Scaffolds in Material Science and Bioengineering

The unique chemical properties of the uracil nucleus, including its planarity, hydrogen-bonding capabilities, and inherent biocompatibility as a component of RNA, make it an attractive building block, or scaffold, for the design of advanced functional materials.

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics. The performance of these devices relies heavily on the organic semiconductor material used in the active layer, which must facilitate efficient charge transport. nih.gov Key properties for these materials include a π-conjugated system and the ability to self-assemble into ordered structures (π-π stacking) in the solid state to allow for charge hopping between molecules. ossila.com

While this compound itself is likely too small to be an effective semiconductor, its π-conjugated uracil core makes it a valuable scaffold for building larger, high-performance molecules. ossila.com Derivatives could be synthesized to extend the conjugation, for example, by fusing aromatic rings to the uracil core, a strategy used to enhance mobility in other classes of organic semiconductors. sigmaaldrich.com The N1 and N3-dibutyl groups are advantageous for this application, as they enhance solubility in organic solvents, enabling solution-based processing techniques like spin-coating or inkjet printing for device fabrication. However, these bulky, flexible alkyl chains might also disrupt the close packing required for optimal charge transport, presenting a design challenge that must be balanced.

| Property for OFET Materials | Relevance of this compound Scaffold |

|---|---|

| π-Conjugated System | The uracil ring provides a core π-system for charge delocalization. |

| Solution Processability | Dibutyl groups enhance solubility in common organic solvents. |

| Solid-State Packing | The planar core can facilitate π-π stacking, though butyl groups may hinder it. |

| Chemical Stability | Heteroaromatic systems like uracil can offer greater stability than some polyacenes. sigmaaldrich.com |

Tissue engineering aims to repair or replace damaged tissues by using scaffolds that support cell growth and differentiation. rsc.org The choice of polymer for the scaffold is critical, with biocompatibility and biodegradability being primary requirements. bohrium.comnih.gov Naturally derived polymers are often used due to their resemblance to the extracellular matrix. nih.gov

Derivatives of this compound hold theoretical potential for use in this field. As a natural component of nucleic acids, the uracil moiety is expected to have good biocompatibility. mdpi.com The key lies in incorporating this molecule into a suitable polymer structure. The diamino groups at the C5 and C6 positions provide reactive handles for polymerization, allowing the molecule to be integrated into polyester, polyamide, or polyurethane chains.

Furthermore, the hydrogen-bonding capabilities of the uracil core (both C=O acceptors and N-H donors, if N1/N3 positions are unmodified in derivatives) are particularly interesting. This feature could be exploited to create supramolecular polymers or hydrogels, where hydrogen bonds act as reversible cross-links. Such materials can mimic the soft, hydrated environment of natural tissues and are widely used as scaffolds in tissue engineering. rsc.org The design of a uracil-containing polymer would need to balance structural integrity with the necessary porosity and degradation rate to support tissue regeneration effectively. neliti.com

Future Research Directions and Translational Perspectives

Development of Novel Derivatization Pathways

1,3-Dibutyl-5,6-diaminouracil serves as a crucial building block for a variety of more complex molecules, most notably substituted xanthine (B1682287) derivatives. acs.orgtheclinivex.com Future research is expected to focus on expanding the library of derivatives through innovative synthetic routes. The condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids is a key method for creating 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines. researchgate.net The exploration of diverse coupling reagents and reaction conditions will be central to developing efficient and versatile derivatization pathways.

Key areas for future investigation include:

Microwave-assisted synthesis: This technique has shown promise in accelerating the synthesis of xanthine derivatives from diaminouracil precursors.

Flow chemistry: Continuous-flow reactors could offer improved scalability and purity for derivatization reactions.

Novel coupling agents: The development of more efficient and environmentally benign coupling reagents will be crucial for sustainable synthesis.

Advanced Computational Design and Optimization

Computational chemistry offers powerful tools for understanding and predicting the properties of this compound and its derivatives. Density Functional Theory (DFT) calculations, for example, can be employed to elucidate the three-dimensional structures and electronic properties of these molecules. nih.gov Such computational studies are invaluable for explaining unexpected experimental observations, such as the duplication of signals in NMR spectra of related uracil (B121893) derivatives. nih.gov

Future computational research will likely focus on:

In silico screening: Virtual libraries of this compound derivatives can be screened against various biological targets to identify promising candidates for further development.

Pharmacophore modeling: Identifying the key structural features required for biological activity will guide the design of more potent and selective molecules.

Tautomerism and reactivity studies: Computational methods can predict the most stable tautomeric forms of uracil derivatives, which is crucial for understanding their reactivity and biological function. rsc.org

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of diaminouracils have shown a broad range of biological activities, suggesting that novel compounds derived from this compound could have significant therapeutic potential. nih.gov For instance, derivatives of the closely related 1,3-diethyl-5,6-diaminouracil (B15585) have been investigated for their activity as adenosine (B11128) receptor antagonists and PDE-5 inhibitors. Furthermore, some derivatives have demonstrated antiproliferative and trypanocidal properties.

Future research in this area will involve:

Screening for anticancer activity: Newly synthesized derivatives can be tested against various cancer cell lines to identify potential new chemotherapeutic agents.

Antiviral and antimicrobial testing: The uracil scaffold is a component of many antiviral and antimicrobial drugs, making this a promising avenue for exploration. nih.gov

Molecular docking studies: These computational techniques can be used to predict how novel derivatives will bind to specific biological targets, helping to elucidate their mechanism of action.

Integration into Multifunctional Material Systems

The unique hydrogen-bonding capabilities of the uracil ring make this compound an attractive candidate for the development of advanced materials. researchgate.netnih.gov The ability of uracil derivatives to form strong and specific hydrogen bonds with complementary molecules, such as adenine, can be harnessed to create self-assembling systems. nih.gov

Potential applications in materials science include:

Supramolecular polymers: The hydrogen-bonding motifs can be used to link polymer chains together, creating materials with tunable properties. chemistryviews.org

Hydrogels: The formation of extensive hydrogen-bonded networks can lead to the creation of hydrogels for applications in drug delivery and tissue engineering.

Coordination polymers: The nitrogen and oxygen atoms in the uracil ring can act as ligands for metal ions, enabling the formation of coordination polymers with interesting electronic and magnetic properties. acs.org

Scalable Synthesis and Industrial Applications

The translation of promising research findings into practical applications will require the development of scalable and cost-effective methods for the synthesis of this compound. The industrial-scale production of similar compounds, such as 1,3-dimethyl-4,5-diaminouracil, has faced challenges, including inconsistent product yields and foaming during the reaction. researchgate.netgoogle.com

Future work on scalable synthesis should focus on:

Catalyst optimization: The use of palladium-on-carbon catalysts for the reduction of nitroso precursors is a common method, and further optimization of catalyst loading and reaction conditions can improve efficiency and purity. researchgate.net

Process intensification: The development of continuous-flow processes can offer significant advantages in terms of scalability, safety, and product consistency.

Byproduct minimization: Refining reaction conditions to reduce the formation of impurities will be critical for achieving the high purity required for pharmaceutical and materials applications. A patented method involving catalytic hydrogenation in the presence of an inorganic base has shown promise for producing high-purity 5,6-diaminouracil. google.com

常见问题

Q. What are the standard synthetic routes for preparing 1,3-dialkyl-5,6-diaminouracil derivatives?

The synthesis typically involves three stages: (1) nitrosation of a uracil precursor, (2) reduction to form the diamine (e.g., using sodium dithionite), and (3) condensation with electrophilic reagents (e.g., glyoxal, arylidene malononitriles). For example, 1-benzyl-5,6-diaminouracil is synthesized via reduction of 1-benzyloxy-5-nitrosouracil, followed by glyoxal condensation to form tetrahydrodioxopteridines . Microwave-assisted one-pot reactions with activated double bonds (e.g., β-nitrostyrenes) in pyridine at 120°C for 20 minutes have also been optimized for 1,3-dimethyl derivatives, yielding 8-substituted xanthines with improved efficiency .

Q. What analytical techniques are essential for characterizing 5,6-diaminouracil derivatives?

Key methods include:

- NMR spectroscopy : Detects tautomerism or regioisomerism (e.g., duplicated signals in H-NMR for 6-amino-5-carboxamidouracil derivatives). Dynamic NMR and 2D experiments (e.g., NOESY) can resolve ambiguities .

- HPLC/DHPLC : Confirms purity and excludes regioisomers (e.g., single peaks observed for compound 8a under varied temperatures) .

- X-ray crystallography : Provides definitive structural confirmation, as used for carboxamide derivatives .

Q. What purification strategies are recommended for 5,6-diaminouracil-derived heterocycles?

Recrystallization from ethanol or 50% aqueous ethanol is standard. For microwave-synthesized products, solvent removal under reduced pressure followed by filtration yields >80% purity. Chromatography (e.g., silica gel) may be required for byproduct-rich reactions .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction outcomes for xanthine derivatives?

Microwave heating (e.g., 120°C for 20 minutes in pyridine) enhances reaction efficiency by reducing time (from hours to minutes) and improving yields (58–80% vs. <50% in conventional methods). It minimizes side reactions, such as oxidation byproducts, and enables precise temperature control, critical for regioselective cyclization . Comparative studies show microwave protocols reduce hazardous solvent use and eliminate external oxidants .

Q. How should researchers address contradictions in NMR data for 5,6-diaminouracil derivatives?

Duplicate NMR signals may arise from tautomerism (e.g., keto-enol equilibria) or regioisomer formation. To resolve:

Q. What strategies mitigate byproduct formation during electrophilic condensation reactions?

- Solvent optimization : Polar aprotic solvents (e.g., pyridine) enhance electrophile reactivity while suppressing hydrolysis .

- Catalyst selection : N-Bromosuccinimide (NBS) promotes regioselective cyclization in acetonitrile/water systems, reducing dimerization .

- Stoichiometric control : Equimolar ratios of diaminouracil and electrophile (e.g., arylidene malononitriles) prevent over-substitution .

Q. How can computational methods aid in elucidating reaction mechanisms?

Density Functional Theory (DFT) can model transition states and predict regioselectivity in cyclization reactions. For example, calculations on 5-carboxamidouracil derivatives revealed preferential acylation at the 6-amino group due to steric and electronic factors . Pairing DFT with kinetic studies (e.g., Arrhenius plots) validates proposed mechanisms under varying temperatures .

Q. What are the thermal stability thresholds for 5,6-diaminouracil derivatives during synthesis?

Decomposition occurs above 210–214°C for 1,3-dimethyl analogs. Thermal gravimetric analysis (TGA) under nitrogen is recommended to determine safe heating limits. Microwave protocols should maintain temperatures below 120°C to prevent degradation .

Data Contradiction Analysis

Example : Conflicting reports on acylation sites (5- vs. 6-amino groups) in diaminouracils.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。